Caerulein, desulfated

説明

特性

IUPAC Name |

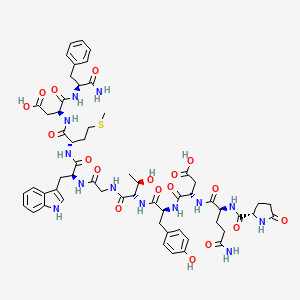

(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H73N13O18S/c1-29(72)49(71-57(88)40(23-31-12-14-33(73)15-13-31)68-56(87)43(26-48(79)80)69-52(83)37(16-18-44(59)74)65-51(82)36-17-19-45(75)63-36)58(89)62-28-46(76)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(85)66-38(20-21-90-2)53(84)70-42(25-47(77)78)55(86)67-39(50(60)81)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72-73H,16-26,28H2,1-2H3,(H2,59,74)(H2,60,81)(H,62,89)(H,63,75)(H,64,76)(H,65,82)(H,66,85)(H,67,86)(H,68,87)(H,69,83)(H,70,84)(H,71,88)(H,77,78)(H,79,80)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLTWEUIUPCNAM-HYAOXDFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H73N13O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20994-83-6 | |

| Record name | Caerulein, 4-desulfo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020994836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caerulein, 4-desulfo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of Desulfated Caerulein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desulfated caerulein, a decapeptide analogue of cholecystokinin (CCK), exhibits a distinct mechanism of action primarily characterized by its selective high-affinity binding to and activation of the cholecystokinin-2 (CCK2) receptor, while demonstrating markedly reduced affinity for the cholecystokinin-1 (CCK1) receptor. This selective pharmacology is attributed to the absence of a sulfate group on its tyrosine residue, a critical determinant for high-affinity CCK1 receptor interaction. Activation of the Gq/11-coupled CCK2 receptor by desulfated caerulein initiates a canonical signaling cascade involving phospholipase C activation, subsequent generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentration. This guide provides an in-depth analysis of the receptor binding, signaling pathways, and functional consequences of desulfated caerulein's interaction with CCK receptors, supported by quantitative data and detailed experimental methodologies.

Introduction

Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent analogue of the gastrointestinal hormone cholecystokinin (CCK). In its natural and synthetically produced forms, caerulein is typically sulfated on a tyrosine residue. This sulfation is a key structural feature governing its biological activity. The desulfated form of caerulein, lacking this sulfate group, displays a significantly altered pharmacological profile. Understanding the mechanism of action of desulfated caerulein is crucial for dissecting the distinct physiological roles of the two major CCK receptor subtypes, CCK1 and CCK2, and for the development of receptor-selective therapeutic agents. This document details the molecular interactions and downstream signaling events that define the mechanism of action of desulfated caerulein.

Receptor Binding and Affinity

The differential binding of sulfated and desulfated CCK analogues is the cornerstone of their distinct pharmacological profiles. The presence or absence of the sulfate moiety on the tyrosine residue dramatically influences the binding affinity for the CCK1 receptor, while having minimal impact on the affinity for the CCK2 receptor.

Quantitative Binding Data

While specific binding data for desulfated caerulein is not extensively reported, a wealth of data from studies on the closely related desulfated CCK-8 provides a robust framework for understanding its receptor affinity. The CCK2 receptor binds both sulfated and nonsulfated CCK peptides with similarly high affinity.[1] In contrast, the CCK1 receptor requires the sulfated tyrosine for high-affinity binding.[2] Desulfation of CCK-8 results in a 500- to 1,000-fold reduction in its affinity for the CCK1 receptor.[2][3]

| Ligand | Receptor | Binding Affinity (Ki) | Reference |

| Sulfated CCK-8 | CCK1 | ~0.6-1 nM | [2] |

| Desulfated CCK-8 | CCK1 | ~300-500 nM (estimated 500-fold reduction) | [2] |

| Sulfated CCK-8 | CCK2 | ~0.3-1 nM | [2] |

| Desulfated Caerulein (extrapolated from Desulfated CCK-8) | CCK1 | Low µM range | |

| Desulfated Caerulein (extrapolated from Desulfated CCK-8) | CCK2 | ~0.3-1 nM | [2] |

| Gastrin-17 | CCK2 | High (comparable to CCK-8) | [2] |

Table 1: Comparative binding affinities of sulfated and desulfated CCK analogues.

Functional Activity and Signaling Pathways

The functional consequence of desulfated caerulein's receptor binding profile is its selective agonism at the CCK2 receptor.

CCK2 Receptor-Mediated Signaling

As a high-affinity agonist at the CCK2 receptor, desulfated caerulein is predicted to stimulate the canonical Gq/11 signaling pathway. This G protein-coupled receptor (GPCR) activation cascade proceeds as follows:

-

G Protein Activation: Binding of desulfated caerulein to the CCK2 receptor induces a conformational change, leading to the activation of the heterotrimeric G protein Gq/11.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase C-β (PLCβ).

-

Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates a variety of intracellular proteins, leading to a cellular response.[4]

Potential for Other Signaling Pathways

While the Gq/PLC/Ca2+ pathway is the primary signaling cascade for CCK2 receptors, studies with the sulfated analogue in pancreatic acinar cells have implicated other pathways in the cellular response, especially at supraphysiological concentrations. These include:

-

JAK/STAT Pathway: Caerulein has been shown to induce the activation of the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 3 (Stat3) pathway.

-

MAPK Pathways: Activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and JNK has also been observed following caerulein stimulation.

It is plausible that potent and sustained activation of the CCK2 receptor by desulfated caerulein could also lead to the engagement of these pathways, contributing to the full spectrum of its biological effects.

Experimental Protocols

The characterization of desulfated caerulein's mechanism of action relies on standard pharmacological assays.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of desulfated caerulein for CCK1 and CCK2 receptors.

-

Objective: To measure the ability of unlabeled desulfated caerulein to compete with a radiolabeled ligand for binding to CCK receptors.

-

Materials:

-

Membrane preparations from cells stably expressing human CCK1 or CCK2 receptors.

-

Radiolabeled antagonist (e.g., [³H]L-364,718 for CCK1) or agonist.

-

Unlabeled desulfated caerulein.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Scintillation cocktail.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled desulfated caerulein.

-

In a 96-well plate, add membrane preparation, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of desulfated caerulein or buffer (for total binding). Include a condition with a high concentration of an unlabeled standard to determine non-specific binding.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the desulfated caerulein concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This protocol is used to determine the functional activity (e.g., EC₅₀) of desulfated caerulein as an agonist at CCK receptors.

-

Objective: To measure the increase in intracellular calcium concentration in response to stimulation with desulfated caerulein.

-

Materials:

-

Cells stably expressing CCK1 or CCK2 receptors (e.g., HEK293 or CHO cells).

-

Cell culture medium and supplements.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Desulfated caerulein.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Fluorescence plate reader with automated injection capabilities.

-

-

Procedure:

-

Seed the cells in the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye by incubating them with the dye-containing medium for a specified time (e.g., 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove extracellular dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject varying concentrations of desulfated caerulein into the wells and immediately begin kinetic measurement of fluorescence changes over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of desulfated caerulein.

-

Normalize the responses (e.g., as a percentage of the maximal response to a known agonist).

-

Plot the normalized response against the logarithm of the desulfated caerulein concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

-

Conclusion

The mechanism of action of desulfated caerulein is defined by its selective agonism at the CCK2 receptor. The absence of the tyrosine sulfate group results in a profound loss of affinity for the CCK1 receptor, making it a valuable pharmacological tool for isolating and studying CCK2 receptor-mediated physiological and pathological processes. Its primary signaling mechanism involves the activation of the Gq/11-PLC-IP3-Ca²+ pathway, which is consistent with the known signal transduction of the CCK2 receptor. Further research may elucidate the extent to which other signaling pathways, such as the JAK/STAT and MAPK cascades, are engaged by desulfated caerulein and contribute to its overall biological effects. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and other selective CCK receptor ligands.

References

- 1. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptglab.com [ptglab.com]

- 3. The CCK receptor on pancreatic plasma membranes: binding characteristics and covalent cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. innoprot.com [innoprot.com]

The Ambiguous Agonist: A Technical Guide to Desulfated Caerulein's Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of desulfated caerulein in cellular signaling pathways. While its sulfated counterpart, caerulein, is widely recognized for its potent cholecystokinin (CCK) receptor agonism and its use in experimental models of pancreatitis, the desulfated form presents a more nuanced profile. This document will dissect its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate its function, offering a comprehensive resource for researchers in pharmacology and drug development.

Receptor Interaction and Binding Affinity

Desulfated caerulein, a decapeptide analog of cholecystokinin, primarily interacts with the two subtypes of cholecystokinin receptors: CCK1R and CCK2R. The key differentiator in the activity of caerulein and its desulfated form is the presence or absence of a sulfate group on the tyrosine residue. This modification significantly impacts the peptide's affinity for the CCK1 receptor.

The CCK1 receptor demonstrates high selectivity for sulfated CCK analogs.[1] In contrast, the CCK2 receptor binds both sulfated and non-sulfated analogs with much less difference in affinity.[1][2] Consequently, desulfated caerulein exhibits a significantly lower affinity for the CCK1 receptor compared to the sulfated form, but can effectively bind to and act as an agonist at the CCK2 receptor.[1]

Early studies demonstrated that desulfated caerulein can competitively inhibit the binding of radiolabeled sulfated [3H]caerulein to pancreatic acinar cells, which are rich in CCK1 receptors, albeit with a lower potency than the sulfated form itself.[3] This suggests that while its primary actions are likely mediated through CCK2R, it can still interact with CCK1R at higher concentrations.

Quantitative Data on Receptor Binding

| Ligand | Receptor | Binding Characteristic | Value | Reference |

| Desulfated Caerulein | CCK1R | Lower affinity compared to sulfated form | Not specified | [1] |

| Desulfated Caerulein | CCK2R | Binds with less difference in affinity compared to sulfated form | Not specified | [1][2] |

| [3H]Caerulein | Pancreatic Acinar Cells | Competitive inhibition by desulfated caerulein | Not specified | [3] |

Downstream Signaling Pathways

The binding of desulfated caerulein to the G-protein coupled CCK2 receptor initiates a cascade of intracellular signaling events. These pathways are integral to various physiological and, in the context of experimental models, pathophysiological processes.

G-Protein Coupling and Calcium Mobilization

Upon agonist binding, the CCK2 receptor, like the CCK1 receptor, couples to G-proteins, primarily of the Gq/11 family.[1] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1] This rapid increase in intracellular calcium is a crucial second messenger that activates a multitude of downstream effectors.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the CCK2 receptor by agonists, including caerulein (and by extension, desulfated caerulein), leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) family.[4][5] This includes the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK1/2), and p38 MAPK.[4] The MAPK pathways are critical regulators of gene expression, cell proliferation, differentiation, and apoptosis. In the context of pancreatic acinar cells, activation of these pathways is associated with inflammatory responses.[4][5]

NF-κB and JAK/STAT Inflammatory Pathways

A significant consequence of CCK receptor activation, particularly with supramaximal concentrations of its agonists, is the induction of an inflammatory response, largely mediated by the transcription factor NF-κB.[1][6][7] The activation of NF-κB is often linked to an increase in reactive oxygen species (ROS) production, which can be stimulated by caerulein through NADPH oxidase.[1][7] NF-κB activation leads to the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6][7]

Furthermore, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically Jak2/Stat3, has been implicated in the signaling cascade following CCK receptor stimulation.[1][7] This pathway is also involved in regulating inflammatory gene expression.[1]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for studying the effects of caerulein and its analogs. Researchers should optimize these protocols for their specific experimental conditions.

Receptor Binding Assay (Competitive Inhibition)

This protocol is designed to determine the ability of desulfated caerulein to compete with a radiolabeled ligand for binding to CCK receptors on dispersed pancreatic acinar cells.

-

Preparation of Dispersed Pancreatic Acini:

-

Excise the pancreas from a euthanized rat and mince it in a buffer solution (e.g., HEPES-Ringer buffer) containing collagenase.

-

Incubate at 37°C with gentle shaking to dissociate the tissue into acini.

-

Filter the cell suspension to remove undigested tissue and wash the acini by centrifugation and resuspension in fresh buffer.

-

Resuspend the final acinar pellet in the binding buffer.

-

-

Binding Reaction:

-

In microcentrifuge tubes, combine a fixed concentration of radiolabeled [3H]caerulein with increasing concentrations of unlabeled desulfated caerulein.

-

Add the dispersed pancreatic acini suspension to initiate the binding reaction.

-

For non-specific binding control, add a saturating concentration of unlabeled sulfated caerulein.

-

Incubate at 37°C for a predetermined time to reach equilibrium.

-

-

Separation and Quantification:

-

Separate the bound from free radioligand by centrifugation through a layer of silicone oil.

-

Aspirate the supernatant and oil, and lyse the cell pellet.

-

Quantify the radioactivity in the pellet using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

-

Western Blotting for MAPK and NF-κB Pathway Proteins

This method is used to detect the activation (via phosphorylation) of key signaling proteins.

-

Cell Culture and Treatment:

-

Culture a suitable cell line expressing CCK2 receptors (e.g., AR42J pancreatic acinar cells).

-

Treat the cells with desulfated caerulein at various concentrations and for different time points. Include a vehicle-treated control group.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-p65 NF-κB, anti-p65 NF-κB).

-

Wash the membrane to remove unbound primary antibodies.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Conclusion

Desulfated caerulein serves as a valuable pharmacological tool for dissecting the specific roles of the CCK2 receptor in cellular signaling. Its reduced affinity for the CCK1 receptor allows for more targeted investigations of CCK2R-mediated pathways, including calcium mobilization, MAPK activation, and the induction of inflammatory responses through NF-κB and JAK/STAT. While much of the existing literature focuses on the potent, pancreatitis-inducing effects of sulfated caerulein acting primarily through CCK1R, the distinct signaling profile of the desulfated form warrants further investigation, particularly in the context of gastrointestinal physiology and the development of selective CCK2R-targeted therapeutics. The methodologies outlined in this guide provide a foundation for researchers to further explore the nuanced and complex signaling functions of desulfated caerulein.

References

- 1. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The interaction of caerulein with the rat pancreas. 2. Specific binding of [3H]caerulein on dispersed acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Puerarin Ameliorates Caerulein-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway [frontiersin.org]

- 5. Puerarin Ameliorates Caerulein-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resveratrol pre-treatment alleviated caerulein-induced acute pancreatitis in high-fat diet-feeding mice via suppressing the NF-κB proinflammatory signaling and improving the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative stress and inflammatory signaling in cerulein pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Sulfated and Desulfated Caerulein Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the comparative bioactivity of sulfated and desulfated caerulein, a decapeptide analogue of cholecystokinin (CCK). The presence or absence of a sulfate group on the tyrosine residue dramatically alters its biological activity, primarily through differential affinity for cholecystokinin receptor subtypes. This document details the quantitative differences in receptor binding and functional activity, outlines relevant experimental protocols, and illustrates the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers in the fields of gastroenterology, pharmacology, and drug development.

Introduction

Caerulein is a potent secretagogue widely utilized in experimental models to induce acute pancreatitis and to study pancreatic acinar cell physiology.[1][2][3] It is structurally and functionally similar to cholecystokinin (CCK), a key hormone regulating pancreatic enzyme secretion and gallbladder contraction. The bioactivity of caerulein is critically dependent on the sulfation of its tyrosine residue. This guide provides a detailed comparison of the bioactivities of the sulfated and desulfated forms of caerulein, with a focus on their interactions with CCK receptors and the subsequent intracellular signaling cascades.

Receptor Binding Affinity: The Critical Role of Sulfation

The differential bioactivity of sulfated and desulfated caerulein is primarily attributed to their distinct binding affinities for the two major CCK receptor subtypes: CCK1 (formerly CCKA) and CCK2 (formerly CCKB).

Key Findings:

-

CCK1 Receptor: The sulfated form of caerulein (and its analogue, CCK-8) binds to the CCK1 receptor with high affinity. Desulfation of the tyrosine residue leads to a dramatic 500-fold reduction in binding affinity for the CCK1 receptor.

-

CCK2 Receptor: In contrast, both sulfated and desulfated forms of caerulein and CCK-8 bind to the CCK2 receptor with high and roughly equivalent affinity.

This differential affinity is the cornerstone for understanding the distinct physiological roles and experimental applications of these two peptides. The CCK1 receptor is predominantly found on pancreatic acinar cells and is the primary mediator of pancreatic enzyme secretion. The CCK2 receptor, on the other hand, is more widespread and is involved in gastric acid secretion and various central nervous system functions.

Table 1: Quantitative Comparison of Receptor Binding Affinities

| Ligand | Receptor Subtype | Binding Affinity (Ki) | Fold Difference (Sulfated vs. Desulfated) | Reference |

| Sulfated Caerulein/CCK-8 | CCK1 | High (pM to low nM range) | - | N/A |

| Desulfated Caerulein/CCK-8 | CCK1 | Low (μM range) | ~500-fold lower | N/A |

| Sulfated Caerulein/CCK-8 | CCK2 | High (nM range) | - | N/A |

| Desulfated Caerulein/CCK-8 | CCK2 | High (nM range) | ~1-fold (no significant difference) | N/A |

Note: The precise Ki values can vary between studies and experimental conditions. The data presented here reflects the general consensus from multiple sources.

Functional Bioactivity: Pancreatic Acinar Cell Secretion

The profound difference in CCK1 receptor affinity translates directly to a marked disparity in the ability of sulfated and desulfated caerulein to stimulate pancreatic enzyme secretion.

Key Findings:

-

Sulfated Caerulein: A potent secretagogue, inducing a dose-dependent increase in amylase secretion from pancreatic acini at physiological concentrations (pM to nM range). At supraphysiological concentrations, it causes an inhibition of secretion, a phenomenon associated with the induction of experimental pancreatitis.[4]

-

Desulfated Caerulein: A significantly weaker secretagogue for pancreatic enzymes due to its low affinity for the CCK1 receptor. Higher concentrations are required to elicit a response, which is often submaximal compared to the sulfated form.

Table 2: Comparative Efficacy in Stimulating Amylase Secretion

| Compound | Concentration Range for Stimulation | Maximal Efficacy |

| Sulfated Caerulein | pM - nM | High |

| Desulfated Caerulein | μM | Low to Moderate |

Signaling Pathways

The binding of caerulein to CCK receptors on pancreatic acinar cells initiates a cascade of intracellular signaling events. The primary pathway activated by CCK1 receptor stimulation involves the Gq alpha subunit of heterotrimeric G proteins, leading to the activation of phospholipase C (PLC).

Diagram 1: Sulfated Caerulein Signaling Pathway in Pancreatic Acinar Cells

Caption: Signaling cascade initiated by sulfated caerulein binding to the CCK1 receptor.

Due to its low affinity for the CCK1 receptor, desulfated caerulein is a poor activator of this canonical pathway in pancreatic acinar cells. Any observed effects on amylase secretion at high concentrations might be due to weak CCK1 receptor agonism or activation of other, less-defined pathways.

Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the affinity of sulfated and desulfated caerulein for CCK receptors using a radiolabeled ligand.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Preparation of Pancreatic Acinar Cells/Membranes: Isolate pancreatic acini from rats or mice by collagenase digestion.[5] Homogenize the acini in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Binding Incubation: In a series of tubes, incubate the pancreatic membranes with a fixed concentration of radiolabeled sulfated caerulein (e.g., [³H]caerulein) and increasing concentrations of either unlabeled sulfated caerulein (for homologous competition) or desulfated caerulein (for heterologous competition).[6][7]

-

Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification of Radioactivity: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.

Amylase Secretion Assay

This protocol measures the amount of amylase released from isolated pancreatic acini in response to stimulation with sulfated or desulfated caerulein.

Workflow Diagram:

Caption: Workflow for measuring amylase secretion from pancreatic acini.

Methodology:

-

Isolation of Pancreatic Acini: Prepare dispersed pancreatic acini from rodents as described in the previous protocol.[8][9][10]

-

Stimulation: Resuspend the acini in a physiological buffer and incubate with various concentrations of sulfated or desulfated caerulein for a defined period (e.g., 30 minutes) at 37°C.

-

Separation: Separate the acini from the incubation medium by centrifugation or filtration through a nylon mesh.[8]

-

Amylase Assay: Measure the amylase activity in the supernatant using a commercially available kit.

-

Total Amylase: Lyse a separate aliquot of the acinar suspension to determine the total amylase content.

-

Data Analysis: Express the amylase secretion as a percentage of the total cellular amylase. Plot the percentage of amylase release against the logarithm of the caerulein concentration to generate dose-response curves.

Intracellular Calcium Measurement

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to caerulein stimulation using a fluorescent calcium indicator.

Workflow Diagram:

Caption: Workflow for intracellular calcium imaging in pancreatic acini.

Methodology:

-

Preparation and Dye Loading: Isolate pancreatic acini and incubate them with a calcium-sensitive fluorescent dye such as Fura-2 AM, which is a cell-permeant ester that is cleaved by intracellular esterases to trap the dye inside the cells.[5][11]

-

Microscopy: Place the dye-loaded acini in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Stimulation and Recording: Perfuse the acini with a physiological buffer and then stimulate with either sulfated or desulfated caerulein. Record the fluorescence emission at two different excitation wavelengths over time.[12][13][14][15][16]

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two wavelengths, which is proportional to the intracellular calcium concentration. Analyze the temporal dynamics of the calcium signal (e.g., peak amplitude, frequency of oscillations).

Conclusion

The sulfation of the tyrosine residue in caerulein is a critical determinant of its bioactivity, primarily by conferring high-affinity binding to the CCK1 receptor. This leads to potent stimulation of pancreatic enzyme secretion via the PLC-IP3-Ca²⁺ signaling pathway. In contrast, desulfated caerulein exhibits a dramatically reduced affinity for the CCK1 receptor, resulting in a significantly attenuated ability to stimulate pancreatic secretion, while retaining high affinity for the CCK2 receptor. This differential bioactivity makes sulfated caerulein an invaluable tool for studying pancreatic physiology and pathology, while the distinct receptor selectivity of desulfated caerulein may offer opportunities for more targeted pharmacological interventions. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced roles of these two important peptides.

References

- 1. Effects of hydrogen sulfide on inflammation in caerulein-induced acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strain-specific differences in cerulein-induced acute and recurrent acute murine pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caerulein-induced acute pancreatitis inhibits protein synthesis through effects on eIF2B and eIF4F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of caerulein on the apical cytoskeleton of the pancreatic acinar cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of Pancreatic Acinar Cells for the Purpose of Calcium Imaging, Cell Injury Measurements, and Adenoviral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The interaction of caerulein with the rat pancreas. 2. Specific binding of [3H]caerulein on dispersed acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The interaction of caerulein with the rat pancreas. 1. Specific binding of [3H]caerulein on plasma membranes and evidence for negative cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple and efficient method of measuring in vitro amylase secretion by dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Visualization of amylase secretion from individual pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progressive disruption of acinar cell calcium signaling is an early feature of cerulein-induced pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impairment of intracellular calcium homoeostasis in the exocrine pancreas after caerulein-induced acute pancreatitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intracellular Ca2+ response of pancreatic acini in cerulein-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of pancreatic acinar cell function by intracellular calcium [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Calcium signaling of pancreatic acinar cells in the pathogenesis of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Desulfated Caerulein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of desulfated caerulein. It details the initial isolation of its sulfated counterpart, the first synthetic approaches to the desulfated form, and the critical role of the sulfate moiety in its biological activity, particularly its differential affinity for cholecystokinin (CCK) receptor subtypes. This document includes a compilation of quantitative data, detailed experimental protocols derived from seminal literature, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Caerulein, a decapeptide first isolated from the skin of the Australian green tree frog, Hyla caerulea, by Anastasi and colleagues in the late 1960s, has been a subject of intense pharmacological interest due to its potent effects on smooth muscle and exocrine secretion.[1][2] Structurally similar to cholecystokinin (CCK), caerulein exerts its effects through CCK receptors. The presence of a sulfated tyrosine residue was identified as a key structural feature. Consequently, the synthesis and study of its desulfated analogue were crucial in elucidating the structure-activity relationships of this class of peptides. Desulfated caerulein, by lacking the sulfate group, serves as a valuable pharmacological tool to discriminate between the two major CCK receptor subtypes, CCK1 and CCK2, and to understand their distinct physiological roles.

Discovery and Initial Characterization

The discovery of caerulein was a significant milestone in the study of bioactive peptides from natural sources. The initial isolation from amphibian skin involved a multi-step extraction and purification process.

Isolation of Caerulein from Natural Sources

The original protocol for the isolation of caerulein from the skin of Hyla caerulea as described by Anastasi and Erspamer involved the following key steps:

Experimental Protocol: Isolation of Caerulein

-

Tissue Extraction: Fresh or dried skins of Hyla caerulea were extracted with methanol.[3][4]

-

Purification on Alumina: The methanolic extracts were evaporated to dryness, and the residue was dissolved in water and adsorbed on a column of neutral alumina. Elution with progressively increasing concentrations of aqueous ethanol yielded the active fraction.

-

Chromatography on Cellulose and Sephadex: Further purification was achieved by chromatography on a column of cellulose powder, followed by gel filtration on Sephadex G-25.

-

Countercurrent Distribution: The final step of purification was a countercurrent distribution, which yielded the pure peptide.

-

Structural Elucidation: The amino acid sequence of the isolated peptide was determined by Edman degradation and enzymatic cleavage with trypsin and chymotrypsin. The presence and position of the sulfate group on the tyrosine residue were also confirmed.

Synthesis of Desulfated Caerulein

The first synthesis of caerulein and its desulfated analogue was reported by Anastasi and colleagues in 1968.[5] This work was pivotal in confirming the structure of the natural peptide and in providing a means to produce related peptides for pharmacological studies. The synthesis of desulfated caerulein was a key part of this research, as it allowed for a direct investigation into the functional importance of the sulfate group.

Solid-Phase Peptide Synthesis

While the original synthesis was likely performed using solution-phase chemistry, modern approaches would utilize solid-phase peptide synthesis (SPPS), a more efficient method. The following is a generalized protocol for the synthesis of desulfated caerulein based on standard SPPS techniques.

Experimental Protocol: Solid-Phase Synthesis of Desulfated Caerulein

-

Peptide Sequence: Pyr-Gln-Asp-Tyr-Thr-Gly-Trp-Met-Asp-Phe-NH2 (Pyr = pyroglutamic acid)

-

Resin: A suitable amide resin, such as Rink Amide resin, is used to generate the C-terminal amide.

-

Amino Acid Derivatives: Fmoc-protected amino acids are used. The side chains of Asp and Tyr are protected with acid-labile groups (e.g., OtBu for Asp and tBu for Tyr).

-

Synthesis Cycle:

-

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

-

Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The coupling reaction is allowed to proceed until completion.

-

Washing: The resin is washed again with DMF.

-

Repeat: This cycle is repeated for each amino acid in the sequence.

-

-

Pyroglutamic Acid Formation: The N-terminal glutamine is cyclized to pyroglutamic acid, which can occur spontaneously or be promoted by mild acidic conditions after the removal of the final Fmoc group.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by amino acid analysis to verify its composition.

Comparative Biological Activity and Receptor Binding

The primary pharmacological difference between sulfated and desulfated caerulein lies in their affinity for the two subtypes of cholecystokinin receptors: CCK1 and CCK2.

Differential Receptor Affinity

Extensive research has demonstrated that the sulfate group on the tyrosine residue is a critical determinant for high-affinity binding to the CCK1 receptor. In contrast, the CCK2 receptor shows high affinity for both the sulfated and desulfated forms of CCK-like peptides.

| Peptide | Receptor Subtype | Binding Affinity (Ki) | Reference |

| CCK-8 (sulfated) | CCK1 | ~0.6-1 nM | [3] |

| Desulfated CCK-8 | CCK1 | ~300-500 nM | [3] |

| CCK-8 (sulfated) | CCK2 | ~0.3-1 nM | [3] |

| Desulfated CCK-8 | CCK2 | ~0.3-1 nM | [3] |

Note: CCK-8 is structurally very similar to caerulein and is often used in receptor binding studies. The data presented here for CCK-8 is considered representative of the behavior of caerulein and its desulfated form.

Functional Consequences of Differential Receptor Affinity

The profound difference in affinity for the CCK1 receptor translates to a significant difference in the biological activities mediated by this receptor.

-

Gallbladder Contraction: The contraction of the gallbladder is a classic CCK1 receptor-mediated response. Sulfated caerulein is a potent agonist for gallbladder contraction, while desulfated caerulein is significantly less effective.

-

Pancreatic Enzyme Secretion: Stimulation of pancreatic enzyme secretion is also primarily mediated by the CCK1 receptor. Desulfated caerulein is a much weaker secretagogue compared to its sulfated counterpart.

-

Gastric Acid Secretion: The role of CCK receptors in regulating gastric acid secretion is complex. While sulfated caerulein has effects on gastric acid, a key study by Brooks et al. (1970) demonstrated that desulfated caerulein fails to inhibit pentagastrin-stimulated acid secretion, highlighting a functional difference.

Experimental Protocol: Radioligand Binding Assay for CCK Receptors

This protocol is a generalized procedure for determining the binding affinity of a ligand (e.g., desulfated caerulein) to CCK receptors expressed in a cell line or tissue preparation.

-

Membrane Preparation: Cells or tissues expressing CCK receptors are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.

-

Radioligand: A radiolabeled ligand with high affinity for the receptor of interest (e.g., [125I]-CCK-8) is used.

-

Competition Binding: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (desulfated caerulein).

-

Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filters are then washed to remove any unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value (the inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

The differential receptor affinities of sulfated and desulfated caerulein dictate the signaling pathways they activate.

-

Sulfated Caerulein (CCK1 and CCK2 Agonist): Activates both CCK1 and CCK2 receptors. The CCK1 receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

Desulfated Caerulein (Selective CCK2 Agonist): Due to its low affinity for the CCK1 receptor, desulfated caerulein is a selective agonist for the CCK2 receptor. The CCK2 receptor also couples to Gq/11 and activates the PLC-IP3-DAG pathway.

Caption: Differential activation of CCK receptor signaling pathways.

Conclusion

Desulfated caerulein has proven to be an indispensable tool in pharmacology. Its synthesis was a direct result of the scientific inquiry into the structure-activity relationship of the naturally occurring sulfated peptide. The key finding that the sulfate group is essential for high-affinity binding to the CCK1 receptor, but not the CCK2 receptor, has allowed for the selective probing of these two receptor systems. This technical guide has provided a detailed overview of the historical context, synthetic methodology, and comparative pharmacology of desulfated caerulein, offering a valuable resource for researchers in the field. The continued use of desulfated caerulein and other selective ligands will undoubtedly lead to a deeper understanding of the physiological and pathophysiological roles of the CCK receptor family and may pave the way for the development of novel therapeutics.

References

- 1. Effects of caerulein on the apical cytoskeleton of the pancreatic acinar cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of secretin and caerulein on pancreatic digestive enzymes in cultured rat acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of secretin and caerulein on enzymes of cultured pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The CCK receptor on pancreatic plasma membranes: binding characteristics and covalent cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Functional Divergence of Sulfated and Desulfated Caerulein

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent analogue of the gastrointestinal hormone cholecystokinin (CCK). It exists in two primary forms: sulfated and desulfated. The single post-translational modification of sulfation on a specific tyrosine residue dramatically alters its physicochemical properties and, consequently, its biological potency and receptor interaction. This guide provides a detailed examination of the structural distinctions between these two forms, their impact on receptor binding and signaling, and the experimental protocols used for their study. Understanding these differences is critical for researchers utilizing caerulein as a pharmacological tool, particularly in the widely adopted model of experimental acute pancreatitis.

Core Structural and Physicochemical Differences

The fundamental structural difference between the two forms of caerulein is the presence of a sulfate group (SO₃H) on the hydroxyl group of the tyrosine residue at position four. This modification introduces a significant negative charge and alters the peptide's overall conformation.

Table 1: Comparison of Physicochemical Properties

| Property | Sulfated Caerulein | Desulfated Caerulein | Reference |

| Synonyms | Ceruletide, [Tyr(SO₃H)⁴]Caerulein | Caerulein (desulfurated) | [1] |

| Sequence | pGlu-Gln-Asp-Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂ | pGlu-Gln-Asp-Tyr-Thr-Gly-Trp-Met-Asp-Phe-NH₂ | [2] |

| Molecular Formula | C₅₈H₇₃N₁₃O₂₁S₂ | C₅₈H₇₃N₁₃O₁₈S | [2][3] |

| Molecular Weight | ~1352.40 g/mol | ~1272.33 g/mol | [2] |

| Net Charge (Physiological pH) | Increased negative charge | Lower negative charge | [4][5] |

| Solubility | Generally higher in aqueous solutions | Lower in aqueous solutions | [5] |

The addition of the sulfate group increases the molecular weight and introduces a strong anionic character, which can enhance solubility in aqueous buffers and significantly influence its interaction with biological targets.[5]

Below is a diagram illustrating the key structural difference.

Biological Activity and Receptor Binding

The sulfation of the tyrosine residue is critically important for the biological activity of caerulein, primarily its function as a potent agonist for CCK receptors (CCK₁R and CCK₂R).[6]

-

CCK₁ Receptor (CCK₁R): Found predominantly in peripheral tissues like the pancreas and gallbladder, CCK₁R has a much higher affinity for sulfated CCK analogues. Sulfated caerulein binds to CCK₁R with high affinity, mediating physiological effects such as pancreatic enzyme secretion and gallbladder contraction.[6]

-

CCK₂ Receptor (CCK₂R): This receptor is found in the brain and stomach. While it binds both sulfated and non-sulfated peptides, the affinity for sulfated caerulein is significantly higher.[6]

Desulfated caerulein acts as a weak partial agonist or antagonist at CCK receptors.[7] It can competitively inhibit the binding of the sulfated form, but it fails to elicit the same potent downstream signaling cascade.[7] This difference in receptor affinity and activation is the primary reason why sulfated caerulein is exclusively used to induce experimental pancreatitis, as supraphysiological stimulation of CCK₁R on pancreatic acinar cells is required to initiate the pathological events.[6]

Signaling Pathways Activated by Sulfated Caerulein

High-dose administration of sulfated caerulein triggers a pathological signaling cascade in pancreatic acinar cells, which deviates from the normal physiological secretion pathway. This aberrant signaling is central to the development of acute pancreatitis.

The key steps are as follows:

-

Receptor Binding: Sulfated caerulein binds to G-protein-coupled CCK₁ receptors on the basolateral membrane of pancreatic acinar cells.[6]

-

G-Protein Activation: This binding activates Gq/11 G-proteins, which in turn activate Phospholipase C (PLC).[6]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, causing a sustained, high-amplitude release of intracellular calcium (Ca²⁺).[6] This pathological Ca²⁺ signal is a critical initiating event.

-

Downstream Pathologies: The sustained elevation of cytosolic Ca²⁺ leads to:

-

Zymogen Activation: Premature activation of digestive zymogens (e.g., trypsinogen to trypsin) within the acinar cell, mediated by enzymes like calcineurin.[8]

-

Oxidative Stress: Activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS).[6]

-

Inflammatory Cascade: Activation of oxidant-sensitive transcription factors like NF-κB, which upregulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[6]

-

Apoptosis and Necrosis: Ultimately leading to acinar cell injury and death.[6]

-

Experimental Protocols

Induction of Acute Pancreatitis in Mice

This protocol is a standard method to induce a mild, edematous form of acute pancreatitis, which is highly reproducible.

Materials:

-

Sulfated Caerulein (lyophilized powder)

-

Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

-

C57BL/6 or BALB/c mice (8-12 weeks old)

-

Sterile syringes and needles (27-30 gauge)

Procedure:

-

Reconstitution: Prepare a stock solution of caerulein by dissolving it in sterile saline to a concentration of 100 µg/mL. Further dilute this stock with saline to a working concentration of 5 µg/mL. Store stock solutions at -20°C.

-

Dosing: The standard dose is 50 µg/kg of body weight.[9][10][11]

-

Administration: Administer the caerulein solution via intraperitoneal (i.p.) injection. A typical injection volume is 10 µL per gram of body weight.

-

Injection Schedule: Administer hourly i.p. injections for a total of 7 to 10 hours.[9][12] The control group receives saline injections on the same schedule.

-

Endpoint: Mice are typically euthanized 1 to 12 hours after the final injection for sample collection (blood and pancreas).

Assessment of Pancreatitis Severity

1. Biochemical Analysis:

-

Serum Amylase and Lipase: Collect blood via cardiac puncture. Allow it to clot, centrifuge to separate serum, and measure amylase and lipase activity using commercially available assay kits. Significant elevation is a hallmark of acute pancreatitis.[13][14]

2. Histological Analysis:

-

Fix a portion of the pancreas in 10% neutral buffered formalin for 24 hours.

-

Process the tissue, embed in paraffin, and cut 4-5 µm sections.

-

Stain with Hematoxylin and Eosin (H&E).

-

Evaluate slides under a microscope for key pathological features: edema, inflammatory cell infiltration, acinar cell vacuolization, and necrosis.

Chemical Desulfation of Caerulein

This protocol provides a general method for removing the sulfate group from the tyrosine residue, based on established techniques for peptide desulfation.

Materials:

-

Sulfated Caerulein

-

Anhydrous Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Hydroxide (KOH)

-

Dialysis tubing (low MWCO)

-

Lyophilizer

Procedure:

-

Acidic Methanolysis: Dissolve the sulfated peptide in anhydrous methanol containing 0.1 M HCl. This reaction cleaves the sulfate ester.[15]

-

Incubation: Incubate the reaction mixture at room temperature for 24-72 hours, monitoring the reaction progress with HPLC.

-

Demethylation: The acidic treatment can result in the formation of a methyl ester on carboxyl groups. To reverse this, neutralize the solution and treat with a mild base like 0.1 M KOH for 24 hours to demethylate the peptide.[15]

-

Purification: Neutralize the final solution and purify the desulfated peptide. This is typically done by dialysis against deionized water to remove salts, followed by lyophilization.

-

Verification: Confirm the complete desulfation and purity of the final product using mass spectrometry (to check for the correct molecular weight) and HPLC.

Conclusion

The sulfation of caerulein on its tyrosine residue is not a minor modification but a critical determinant of its biological function. This single sulfate group transforms the peptide from a weak, largely inactive molecule into a potent agonist of CCK receptors, capable of inducing significant physiological and, at high doses, pathological responses. For researchers in gastroenterology and drug development, a precise understanding of these structural and functional differences is essential for the correct application of caerulein as a pharmacological tool and for the accurate interpretation of experimental results derived from its use.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Caerulein (desulfated) peptide [novoprolabs.com]

- 3. Ceruletide | C58H73N13O21S2 | CID 16129675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effects of sulfation on the physicochemical and functional properties of psyllium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The interaction of caerulein with the rat pancreas. 2. Specific binding of [3H]caerulein on dispersed acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caerulein-induced intracellular pancreatic zymogen activation is dependent on calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of hydrogen sulfide on inflammation in caerulein-induced acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caerulein-induced acute pancreatitis inhibits protein synthesis through effects on eIF2B and eIF4F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Propylene Glycol Alginate Sodium Sulfate Alleviates Cerulein-Induced Acute Pancreatitis by Modulating the MEK/ERK Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tricetin Reduces Inflammation and Acinar Cell Injury in Cerulein-Induced Acute Pancreatitis: The Role of Oxidative Stress-Induced DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Visualization, Quantification and Characterization of Caerulein-Induced Acute Pancreatitis in Rats by 3.0T Clinical MRI, Biochemistry and Histomorphology [thno.org]

- 15. The Effect of Desulfation of Chondroitin Sulfate on Interactions with Positively Charged Growth Factors and Upregulation of Cartilaginous Markers in Encapsulated MSCs - PMC [pmc.ncbi.nlm.nih.gov]

The Attenuated Agonist: An In-Depth Technical Guide to the Effects of Desulfated Caerulein on Pancreatic Acinar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caerulein, a decapeptide isolated from the skin of the Australian green tree frog, is a potent cholecystokinin (CCK) analogue widely utilized in experimental models to induce acute pancreatitis. Its biological activity is critically dependent on the sulfation of a tyrosine residue. This technical guide provides a comprehensive overview of the effects of desulfated caerulein on pancreatic acinar cells, focusing on its altered receptor affinity, diminished secretagogue potency, and the consequent impact on intracellular signaling pathways. Understanding these differences is crucial for researchers investigating CCK receptor pharmacology and for the development of novel therapeutics targeting pancreatic function.

Core Concepts: The Critical Role of Sulfation

The primary determinant of caerulein's potent secretagogue activity in pancreatic acinar cells is the presence of a sulfate group on its tyrosine residue. This modification is essential for high-affinity binding to the cholecystokinin type 1 receptor (CCK1R), the predominant CCK receptor subtype on pancreatic acinar cells. Desulfation of this residue results in a significant reduction in binding affinity and, consequently, a markedly attenuated physiological response.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the effects of sulfated and desulfated CCK analogues on pancreatic acinar cells. As specific data for desulfated caerulein is limited, data for desulfated cholecystokinin-8 (CCK-8), a structurally and functionally similar peptide, is presented as a close surrogate.

Table 1: Comparative Binding Affinity of Sulfated and Desulfated CCK Analogues to Pancreatic Acinar CCK Receptors

| Ligand | Receptor Type | Species | Binding Affinity (Kd) | Reference |

| Sulfated CCK-8 | CCK1R | Mouse | 1.8 nM | [1] |

| Desulfated CCK-8 | CCK1R | Mouse | Lower affinity than sulfated CCK-8 | [1] |

| Sulfated CCK-8 | High-affinity CCK1R | Rat | 64 pM | [2] |

| Sulfated CCK-8 | Low-affinity CCK1R | Rat | 21 nM | [2] |

Table 2: Dose-Response of Pancreatic Amylase Secretion to Sulfated Caerulein

| Concentration | Amylase Secretion (% of total) | Species | Reference |

| 10 pM - 0.1 nM | Increasing secretion | Rat | [3] |

| > 0.1 nM | Progressively decreasing secretion | Rat | [3] |

Signaling Pathways

The interaction of CCK analogues with the CCK1R on pancreatic acinar cells initiates a cascade of intracellular signaling events, primarily mediated by the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Due to its reduced affinity for the CCK1R, desulfated caerulein is a significantly weaker activator of this signaling cascade. The resulting intracellular calcium mobilization and PKC activation are expected to be substantially diminished compared to the effects of sulfated caerulein at equivalent concentrations.

Experimental Protocols

Isolation of Pancreatic Acinar Cells

A standard method for isolating pancreatic acini involves enzymatic digestion followed by mechanical shearing.

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Pancreas Excision: The pancreas is carefully excised and placed in an oxygenated buffer solution.

-

Enzymatic Digestion: The pancreas is injected with a collagenase solution and incubated at 37°C with gentle shaking to dissociate the acinar cells from the surrounding tissue.

-

Mechanical Dissociation: The digested tissue is gently passed through pipettes of decreasing tip diameter to further separate the acini.

-

Filtration and Washing: The cell suspension is filtered through a nylon mesh to remove undigested tissue and then washed by centrifugation to remove the collagenase and damaged cells.

-

Resuspension: The final pellet of isolated acini is resuspended in a buffer suitable for the subsequent experiments.

CCK Receptor Binding Assay

Competitive binding assays are used to determine the affinity of desulfated caerulein for the CCK receptor.

-

Radioligand: A radiolabeled CCK analogue with high affinity for the receptor, such as 125I-CCK-8, is used.

-

Incubation: Isolated pancreatic acini are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled desulfated caerulein (the competitor).

-

Separation: Bound and free radioligand are separated by centrifugation through a dense, inert oil.

-

Quantification: The radioactivity in the cell pellet (bound ligand) is measured using a gamma counter.

-

Data Analysis: The concentration of desulfated caerulein that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Amylase Secretion Assay

The secretagogue effect of desulfated caerulein is quantified by measuring amylase release from isolated pancreatic acini.

-

Incubation: Isolated acini are incubated in a physiological buffer at 37°C with varying concentrations of desulfated caerulein for a defined period (e.g., 30 minutes).

-

Sample Collection: After incubation, the acini are pelleted by centrifugation, and the supernatant (containing secreted amylase) is collected.

-

Amylase Activity Measurement: The amylase activity in the supernatant and the total amylase content of the acini (after cell lysis) are determined using a commercially available amylase activity assay kit.

-

Data Expression: Amylase secretion is typically expressed as the percentage of the total cellular amylase that is released into the medium.

Conclusion

The sulfation of caerulein is a critical determinant of its biological activity in pancreatic acinar cells. Desulfated caerulein exhibits a significantly lower affinity for the CCK1 receptor, resulting in a markedly attenuated ability to stimulate digestive enzyme secretion. This is a direct consequence of its reduced capacity to activate the intracellular signaling pathways, primarily the PLC-IP3/DAG cascade, that govern exocytosis in these cells. For researchers in pancreatic physiology and pharmacology, a thorough understanding of these structure-activity relationships is essential for the accurate interpretation of experimental data and for the rational design of CCK receptor-targeted therapeutics. The methodologies and data presented in this guide provide a foundational framework for further investigation into the nuanced roles of sulfated and desulfated CCK analogues in pancreatic function and pathophysiology.

References

- 1. The CCK receptor on pancreatic plasma membranes: binding characteristics and covalent cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of cholecystokinin to high affinity receptors on isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of caerulein on the apical cytoskeleton of the pancreatic acinar cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Desulfated Caerulein as a Cholecystokinin Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system, mediating its effects through two G-protein coupled receptors: CCK1 and CCK2. The biological activity of CCK peptides is significantly influenced by post-translational modifications, most notably the sulfation of a specific tyrosine residue. Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent CCK analog that shares the C-terminal pentapeptide amide sequence with CCK and gastrin.[1][2] Its desulfated form, desulfated caerulein, provides a valuable tool for dissecting the specific roles of sulfation in CCK receptor binding, selectivity, and downstream signaling. This technical guide provides an in-depth overview of desulfated caerulein as a CCK analog, focusing on its receptor binding properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Concepts: Receptor Binding and Selectivity

The affinity of CCK and its analogs for the CCK1 and CCK2 receptors is critically dependent on the presence of a sulfate group on a tyrosine residue. While both receptors bind sulfated CCK-8 with high affinity, their tolerance for the desulfated form differs significantly.

Desulfated Caerulein's Receptor Affinity Profile

Desulfated caerulein, lacking the O-sulfated tyrosine residue of its parent compound, exhibits a distinct receptor binding profile. This profile is largely inferred from studies on desulfated CCK-8, a structurally and functionally similar peptide. The removal of the sulfate group leads to a dramatic decrease in affinity for the CCK1 receptor, while the affinity for the CCK2 receptor remains relatively high.[2][3] This differential binding makes desulfated caerulein a selective CCK2 receptor agonist.

Data Presentation

The following tables summarize the quantitative data on the binding affinities of CCK-8, desulfated CCK-8, and by extension, desulfated caerulein, for the CCK1 and CCK2 receptors.

Table 1: Receptor Binding Affinities (Ki) of CCK Analogs

| Ligand | CCK1 Receptor (Ki) | CCK2 Receptor (Ki) | Selectivity |

| CCK-8 (sulfated) | ~0.6-1 nM[3] | ~0.3-1 nM[3] | Non-selective |

| Desulfated CCK-8 | ~300-500 nM (approx. 500-fold reduction)[3] | ~0.3-1 nM[3] | CCK2 selective |

| Caerulein (sulfated) | High affinity (potent agonist)[4] | High affinity (potent agonist)[4] | Non-selective |

| Desulfated Caerulein | Low affinity (inferred) | High affinity (inferred) | CCK2 selective |

Table 2: Functional Potency (EC50) of a CCK Analog at the CCK1 Receptor

| Agonist | Assay | EC50 |

| CCK Octapeptide | Calcium Flux[5] | 4.17 x 10⁻¹⁰ M[5] |

Signaling Pathways

Both CCK1 and CCK2 receptors primarily couple to the Gq/11 family of G-proteins.[6][7] Activation of these receptors by an agonist like desulfated caerulein (at the CCK2 receptor) initiates a well-defined signaling cascade.

Upon ligand binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[9] The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including enzyme secretion, smooth muscle contraction, and neurotransmitter release.[5][6]

CCK2 Receptor Signaling Pathway

Experimental Protocols

The characterization of desulfated caerulein as a CCK analog involves a series of in vitro and in vivo experiments. Below are detailed methodologies for two key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of desulfated caerulein for CCK1 and CCK2 receptors.[10][11]

1. Membrane Preparation:

-

Culture cells stably expressing either human CCK1 or CCK2 receptors.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled CCK ligand (e.g., [³H]CCK-8 or [¹²⁵I]CCK-8) to each well.

-

Add increasing concentrations of unlabeled desulfated caerulein (the competitor).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of an unlabeled, high-affinity CCK receptor antagonist.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of desulfated caerulein.

-

Determine the IC50 value (the concentration of desulfated caerulein that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Calcium Mobilization Assay

This functional assay measures the ability of desulfated caerulein to activate CCK receptors and trigger a downstream signaling event, specifically the release of intracellular calcium.[9][12]

1. Cell Preparation:

-

Plate cells expressing the CCK receptor of interest (e.g., HEK293 or CHO cells) in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Incubate the cells in the dark to allow for dye uptake and de-esterification.

2. Assay Procedure:

-

Prepare a dilution series of desulfated caerulein in the assay buffer.

-

Place the cell plate into a fluorescence plate reader equipped with an automated injection system.

-

Record a baseline fluorescence reading for a short period.

-

Inject the different concentrations of desulfated caerulein into the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

3. Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Plot the ΔF as a function of the log concentration of desulfated caerulein.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of desulfated caerulein that produces 50% of the maximal response).

Logical Relationships

The relationship between CCK, caerulein, and their desulfated analogs is based on structural similarity and the functional consequence of the presence or absence of a sulfate group.

Relationship of CCK Analogs

Conclusion